Introduction to JTE-907: A Selective CB2 Receptor Inverse Agonist
Introduction to JTE-907: A Selective CB2 Receptor Inverse Agonist
An In-Depth Technical Guide to the Binding Affinity and Pharmacological Characterization of JTE-907
For professionals in cannabinoid research and therapeutic development, the selection of precise pharmacological tools is paramount. This guide offers a detailed examination of JTE-907, a pivotal selective inverse agonist for the cannabinoid type 2 (CB2) receptor. We will dissect its binding affinity across key preclinical species, elucidate the methodologies for its characterization, and explore the functional consequences of its interaction with the CB2 receptor.
JTE-907, chemically known as N-(benzo[1]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a synthetic, non-cannabinoid ligand developed as a highly selective tool for studying the CB2 receptor.[2] Unlike agonists which activate a receptor, or neutral antagonists which block agonist binding without affecting the receptor's basal activity, JTE-907 is an inverse agonist. This means it binds to the CB2 receptor and reduces its constitutive (basal) level of signaling activity.[3] This property, combined with its high selectivity for CB2 over the psychoactive CB1 receptor, has established JTE-907 as an invaluable compound for investigating the physiological and pathophysiological roles of the CB2 receptor, particularly in the immune system and inflammatory processes.[2][4]
Comparative Binding Affinity Profile of JTE-907
The binding affinity of a ligand, quantified by the inhibition constant (Kᵢ), is a critical measure of its potency at a given receptor. A lower Kᵢ value signifies a higher binding affinity. JTE-907 exhibits significant affinity for the CB2 receptor, with notable variations across different species.
A seminal study by Iwamura et al. (2001) systematically characterized these affinities, revealing a particularly high affinity for the rat CB2 receptor.[3] This species-dependent variability is a crucial consideration for researchers when translating findings from animal models to human systems. The CB2 receptor protein sequence is more divergent across species compared to the highly conserved CB1 receptor, which likely accounts for these affinity differences.[5]
The table below summarizes the Kᵢ values of JTE-907 for both CB1 and CB2 receptors in human, mouse, and rat, highlighting its selectivity for the CB2 receptor.
| Species | Receptor | Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) | Receptor Source |
| Human | CB2 | 35.9 | 66-fold | CHO Cells |
| CB1 | 2370 | CHO Cells | ||
| Mouse | CB2 | 1.55 | 684-fold | CHO Cells |
| CB1 | 1060 | Cerebellum | ||
| Rat | CB2 | 0.38 | 2760-fold | Splenocytes |
| CB1 | 1050 | Cerebellum |
Data compiled from Iwamura et al., 2001.[3]
Mechanism of Action: Inverse Agonism and CB2 Receptor Signaling
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαᵢ/₀).[6] Agonist activation of the CB2 receptor leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][6]
As an inverse agonist, JTE-907 counters this pathway. In experimental systems, JTE-907 has been shown to produce a concentration-dependent increase in forskolin-stimulated cAMP production in cells expressing human and mouse CB2 receptors.[3] This occurs because JTE-907 stabilizes the inactive conformation of the receptor, reducing its basal, agonist-independent signaling and thereby relieving the constitutive inhibition of adenylyl cyclase.
Caption: Canonical CB2 receptor signaling pathway and modulation by an agonist vs. an inverse agonist like JTE-907.
While JTE-907's primary mechanism is CB2 inverse agonism, some studies have reported effects that may be independent of this action, such as stimulating insulin secretion in pancreatic islets through a Gq-coupled pathway not involving CB2 or another known cannabinoid receptor, GPR55.[7][8][9] This highlights the importance of considering potential off-target effects in specific biological contexts.
Experimental Protocol: Radioligand Binding Assay for Kᵢ Determination
The determination of a compound's Kᵢ value is typically performed using a competitive radioligand binding assay.[10] This technique measures the ability of an unlabeled test compound (the "competitor," e.g., JTE-907) to displace a radiolabeled ligand with known affinity from the receptor.
The following protocol is a self-validating system for determining the binding affinity of a test compound at cannabinoid receptors expressed in cell membranes.
Step-by-Step Methodology
1. Preparation of Cell Membranes: a. Source: Utilize a stable cell line (e.g., CHO, HEK-293) recombinantly expressing the target receptor (human, mouse, or rat CB2) or tissue endogenously expressing the receptor (e.g., rat splenocytes).[1][3] b. Homogenization: Harvest cells and resuspend them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Homogenize the suspension using a Dounce or Polytron homogenizer.[1] c. Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris. Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[1] d. Storage: Resuspend the membrane pellet in a sucrose-containing buffer, determine the protein concentration (e.g., via Bradford or BCA assay), aliquot, and store at -80°C.[1]
2. Competitive Binding Assay: a. Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL Bovine Serum Albumin (BSA), pH 7.4. BSA is included to prevent non-specific binding of the ligands to the assay tubes. b. Plate Setup: In a 96-well plate, set up the following conditions in triplicate: i. Total Binding: Radioligand + Membranes + Assay Buffer. ii. Non-Specific Binding (NSB): Radioligand + Membranes + A high concentration of an unlabeled, potent cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.[1] iii. Test Compound: Radioligand + Membranes + Varying concentrations of the test compound (e.g., JTE-907, typically in a 10-point dilution series). c. Reagent Addition: Add reagents in the following order: assay buffer (or unlabeled ligand for NSB), test compound dilutions, radioligand (e.g., [³H]-CP55,940 at a final concentration near its Kₑ, ~0.8 nM), and finally the diluted membrane preparation (e.g., 10-20 µg protein/well).[1] d. Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
3. Filtration and Quantification: a. Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.[1] b. Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound. c. Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. d. Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
JTE-907 is a potent and highly selective CB2 receptor inverse agonist, demonstrating nanomolar to sub-nanomolar binding affinities that vary across human, mouse, and rat species. Its well-characterized profile makes it an essential tool for dissecting the roles of the CB2 receptor in health and disease. Understanding its species-specific affinities and its mechanism as an inverse agonist is crucial for the design of robust experiments and the accurate interpretation of their results. The methodologies described herein provide a validated framework for the characterization of JTE-907 and other novel ligands, ensuring scientific rigor in the field of cannabinoid pharmacology.
References
-
Wikipedia. (n.d.). JTE-907. Retrieved from [Link]
-
Iwamura, H., Suzuki, H., Ueda, Y., Kaya, T., & Inaba, T. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 420–425. Retrieved from [Link]
-
Maekawa, T., Nojima, H., Kuraishi, Y. (2006). The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis. European Journal of Pharmacology, 542(1-3), 179-183. Retrieved from [Link]
-
Breivogel, C. (2006). Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells. Methods in Molecular Medicine, 123, 149-162. Retrieved from [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. International Journal of Molecular Sciences, 22(6), 3236. Retrieved from [Link]
-
Sido, J. M., et al. (2019). Selective CB2 Inverse Agonist JTE907 Drives T Cell Differentiation Towards a Treg Cell Phenotype and Ameliorates Inflammation in a Mouse Model of Inflammatory Bowel Disease. Pharmacological Research, 141, 21-31. Retrieved from [Link]
-
Maccarrone, M. (Ed.). (2017). Assay of CB1 Receptor Binding. In Methods in Molecular Biology (Vol. 123, pp. 13-22). Retrieved from [Link]
-
Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi eGrove. Retrieved from [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. PubMed. Retrieved from [Link]
-
Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary for Ligand BDBM50000729 and Human Cannabinoid receptor 1. Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary for Ligand BDBM50000729 and Mouse Cannabinoid receptor 1. Retrieved from [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. MDPI. Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary for Ligand BDBM50000729 and Rat Cannabinoid receptor 1. Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary for Ligand BDBM50000729 and Rat Cannabinoid receptor 2. Retrieved from [Link]
-
Pertwee, R. G. (2009). Ligands that target cannabinoid receptors in the peripheral and immune systems. In NIH Public Access (Vol. 3, pp. 1-45). Realm of Caring Foundation. Retrieved from [Link]
-
Raduner, S., et al. (2006). Binding affinity and selectivity (CB2 vs. CB1) of different cannabinoid receptor ligands. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JTE-907 - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 7. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
